5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid
Description
5-(Trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid is a spirocyclic compound featuring a unique bicyclic scaffold (spiro[2.3]hexane) with a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) substituent at the 5-position. The spiro[2.3]hexane system comprises two fused rings (cyclopropane and cyclobutane) sharing a single carbon atom, creating a rigid, three-dimensional structure. The -CF₃ group contributes electronegativity, lipophilicity, and resistance to oxidative metabolism, while the -COOH moiety enables ionization, influencing solubility and pharmacokinetics.
Properties
CAS No. |
2172559-48-5 |
|---|---|
Molecular Formula |
C8H9F3O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(5(12)13)3-6(4-7)1-2-6/h1-4H2,(H,12,13) |
InChI Key |
LGDXJQNHGZILAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Benzyl Ester Formation
The initial step involves protecting the carboxylic acid group of 2 as a benzyl ester to prevent undesired side reactions during subsequent transformations.
-
Reagents : Benzyl bromide, potassium carbonate (K₂CO₃).
-
Conditions : Stirring in dimethylformamide (DMF) at room temperature for 12 hours.
This step generates benzyl 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylate (10 ), which is stable under the following reaction conditions.
Pd-Catalyzed Cyclopropanation
The key spirocyclization step employs palladium-catalyzed cyclopropanation using diazomethane:
-
Catalyst : Palladium acetate (Pd(OAc)₂, 0.5 mol%).
-
Conditions : Reaction in tert-butyl methyl ether (t-BuOMe) at -50°C under argon.
This step forms the spiro[2.3]hexane core, yielding benzyl 5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylate (11 ). The low yield is attributed to competing side reactions, necessitating careful temperature control.
Hydrogenolytic Deprotection
Final deprotection of the benzyl ester is achieved via hydrogenolysis:
-
Catalyst : 5% Pd/C.
-
Conditions : Hydrogen gas (H₂) atmosphere in methanol at room temperature.
This step cleanly removes the benzyl group, affording the target carboxylic acid with high purity.
Table 1. Summary of Primary Synthetic Pathway
| Step | Reagents/Catalyst | Conditions | Yield |
|---|---|---|---|
| Esterification | Benzyl bromide, K₂CO₃ | DMF, rt, 12 h | 86% |
| Cyclopropanation | Pd(OAc)₂, CH₂N₂ | t-BuOMe, -50°C | 44% |
| Deprotection | Pd/C, H₂ | MeOH, rt | 89% |
Alternative Approaches and Methodological Variations
Curtius Rearrangement for Amine Analog Synthesis
A modified Curtius rearrangement was employed to convert intermediate carboxylic acids into amines. While this pathway generates amine derivatives (e.g., compound 6 ), it highlights the versatility of the core spirocyclic scaffold for further functionalization.
Mechanistic and Optimization Insights
Role of Palladium in Cyclopropanation
The Pd-catalyzed cyclopropanation proceeds via a [2+1] cycloaddition mechanism, where diazomethane acts as a carbene precursor. The electron-deficient trifluoromethyl group stabilizes the transition state, favoring spirocycle formation over linear byproducts.
Scalability and Practical Considerations
The synthesis of 5 has been demonstrated on a 4.2 g scale, confirming its practicality for industrial applications. Key considerations include:
-
Cost Efficiency : Pd(OAc)₂ loading (0.5 mol%) minimizes catalyst costs.
-
Purification : Flash chromatography with hexane/ethyl acetate mixtures ensures high purity.
Comparative Analysis of Methodologies
Table 2. Advantages and Limitations of Current Methods
Chemical Reactions Analysis
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid and its analogs:
| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound* | -CF₃ | C₈H₇F₃O₂ | 204.14 | High electronegativity, lipophilicity; low pKa (strongly acidic -COOH) |
| 5-Phenylspiro[2.3]hexane-5-carboxylic acid | -Ph (phenyl) | C₁₃H₁₄O₂ | 202.25 | Hydrophobic; potential π-π interactions; moderate acidity |
| 5-Cyanospiro[2.3]hexane-5-carboxylic acid | -CN (cyano) | C₈H₉NO₂ | 151.16 | Strong electron-withdrawing; enhances acidity; may form hydrogen bonds |
| 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid | -S-cyclopentyl | C₁₂H₁₈O₂S | 226.34 | Bulky, lipophilic; prone to oxidation; discontinued (stability concerns) |
| 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid | -OH (position 5) | C₇H₁₀O₃ | 142.15 | Hydrophilic; hydrogen bonding; lower metabolic stability |
| 5,5-Difluorospiro[2.3]hexane-1-carboxylic acid | -F (positions 5,5) | C₇H₈F₂O₂ | 162.13 | Electronegative; small steric profile; enhances acidity |
*Hypothetical structure inferred from analogs.
Key Findings from Analogous Compounds
Electronic Effects :
- The -CF₃ group (hypothesized) and -CN substituent () significantly lower the carboxylic acid’s pKa due to strong electron-withdrawing effects, enhancing ionization and solubility in physiological conditions .
- The phenyl group () offers mild deactivation, resulting in weaker acidity compared to -CF₃ or -CN analogs .
Lipophilicity and Solubility :
- -CF₃ and -S-cyclopentyl () substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, -OH () and -COOH groups improve hydrophilicity .
Metabolic Stability :
- Fluorinated analogs (e.g., 5,5-difluoro in ) and -CF₃ groups resist oxidative metabolism, as seen in trifluoromethyluracil derivatives (), suggesting prolonged half-lives .
- Sulfur-containing compounds () are susceptible to oxidation, contributing to their discontinuation .
Biological Activity :
Biological Activity
5-(Trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid is a unique compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of approximately 196.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with proteins, enhancing binding affinity.
- Ionic Interactions: The acidic nature of the carboxylic group allows it to participate in ionic interactions, contributing to its biological effects.
- Lipophilicity: The trifluoromethyl group increases hydrophobic interactions, facilitating better penetration into cellular membranes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects: It has been investigated for potential anti-inflammatory effects, possibly through modulation of inflammatory pathways.
- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways relevant in disease states.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Studies:
- A study assessed the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Research:
-
Enzyme Interaction Analysis:
- Molecular docking studies have shown that this compound can effectively bind to target enzymes involved in metabolic processes, thereby providing insights into its mechanism of action .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-(Trifluoromethyl)spiro[2.3]hexane-4-carboxylic acid | Spirocyclic | Moderate antimicrobial activity |
| 5-(Trifluoromethyl)spiro[2.3]hexane-5-sulfonic acid | Spirocyclic with sulfonic group | Potential anti-inflammatory effects |
| 5-(Trifluoromethyl)cyclopentane-1-carboxylic acid | Non-spirocyclic | Limited biological activity |
Q & A
Q. What are the optimized synthetic routes for 5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization of precursors such as trifluoromethyl-substituted cyclohexane derivatives. A common pathway includes:
Esterification : Reacting spiro[2.3]hexane-5-carboxylic acid with methanol under reflux in the presence of acid catalysts (e.g., H₂SO₄) to form methyl esters .
Oxidation : Converting the ester to the carboxylic acid using oxidizing agents like KMnO₄ under controlled pH and temperature to avoid over-oxidation .
Trifluoromethyl Introduction : Electrophilic substitution or radical trifluoromethylation using reagents such as CF₃I/Cu catalysts, requiring inert atmospheres (e.g., N₂) to stabilize reactive intermediates .
Q. Key Variables :
- Temperature : Higher temperatures (>100°C) accelerate esterification but may degrade sensitive intermediates.
- Catalysts : Transition metals (Cu, Pd) improve trifluoromethylation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .
Q. How is the spirocyclic structure of this compound confirmed, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography : Resolves the spiro[2.3]hexane core and confirms the trifluoromethyl group’s position .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.5 ppm (spirocyclic CH₂ groups) and absence of ester protons (δ 3.6–3.8 ppm) confirm oxidation to the carboxylic acid .
- ¹⁹F NMR : A singlet at δ -70 ppm verifies the CF₃ group .
- FT-IR : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
Contradiction Note : Discrepancies in melting points (e.g., 113–115°C vs. 118–120°C in similar compounds) may arise from polymorphic forms; differential scanning calorimetry (DSC) is recommended for validation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing CF₃ group polarizes the spirocyclic ring, enhancing electrophilicity at the carboxylic acid’s α-carbon.
- Kinetic Studies : Reaction with Grignard reagents (e.g., MeMgBr) shows a 2x faster rate compared to non-fluorinated analogs due to increased electrophilicity .
- Mechanistic Insight : Density Functional Theory (DFT) calculations reveal a lower LUMO energy (-2.1 eV vs. -1.5 eV for non-CF₃ analogs), favoring nucleophilic attack .
Q. What strategies mitigate racemization during chiral resolution of the spirocyclic core?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, achieving >99% enantiomeric excess (ee) via recrystallization .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) resolves enantiomers with a resolution factor (Rs) of 1.5 .
- Kinetic Control : Low-temperature (-20°C) reactions slow racemization; ee drops from 99% to 85% at 25°C .
Q. How do solvent effects modulate the compound’s stability in aqueous vs. nonpolar media?
Methodological Answer:
Q. What computational models predict the compound’s bioavailability and protein-binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts strong binding (ΔG = -9.2 kcal/mol) to cytochrome P450 3A4 due to hydrophobic interactions with the CF₃ group .
- ADMET Prediction (SwissADME) : Low permeability (LogP = 1.2) but high solubility (LogS = -2.1) suggests intravenous delivery over oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
